8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a tricyclic heterocyclic compound belonging to the class of triazoloquinoxalines. This chemical class has attracted significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, analgesic, antiviral, and antimicrobial properties [ [], [], [], [], [], [] ]. 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, specifically, has been studied for its potential role as an adenosine A2A receptor antagonist [ [], [] ] and as a degradation product of alprazolam, a widely used benzodiazepine drug [ [] ]. Research on 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine focuses on understanding its synthesis, molecular structure, chemical reactivity, and pharmacological potential.
CP-66713 was developed by researchers exploring the pharmacological properties of adenosine receptor ligands. It belongs to a class of compounds that include other triazoloquinoxaline derivatives, which are characterized by their unique molecular structures that allow for specific interactions with biological targets. The compound's chemical identifier is 91896-58-1, and it is often synthesized for research purposes in laboratories focusing on medicinal chemistry and pharmacology.
The synthesis of CP-66713 involves several key steps that create its unique quinoxaline core structure. The primary methods include:
The synthetic route emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yield and purity. The reactions typically require careful monitoring to ensure successful cyclization and functionalization.
CP-66713 features a complex molecular structure characterized by its triazoloquinoxaline framework.
The compound's three-dimensional arrangement allows for specific interactions with adenosine receptors, influencing its pharmacological properties.
CP-66713 participates in various chemical reactions that can modify its structure and enhance its biological activity:
CP-66713 functions primarily as an antagonist at adenosine A2A receptors.
The mechanism involves competitive inhibition at the receptor site, preventing adenosine from exerting its effects on cellular signaling pathways associated with neurotransmission and vasodilation. This antagonistic action can lead to increased neuronal excitability and modulation of various physiological responses.
CP-66713 has several scientific uses primarily centered around its role as an adenosine receptor antagonist:
Adenosine receptors (ARs) are G-protein-coupled receptors (GPCRs) classified into four subtypes: A₁, A₂ₐ, A₂в, and A₃. These receptors modulate critical physiological processes through distinct signaling pathways. Neurologically, A₁AR activation suppresses neurotransmitter release (e.g., glutamate, GABA) and neuronal excitability, offering neuroprotection during ischemia or oxidative stress [3] [6]. A₂ₐARs, concentrated in striatal regions, regulate motor control, cognition, and synaptic plasticity. Antagonism of A₂ₐARs inhibits long-term potentiation (LTP) of synaptic potentials, implicating them in memory formation [8] [10]. Cardiovascular effects include A₁AR-mediated bradycardia and atrioventricular nodal blockade, while A₂ₐAR activation induces vasodilation in coronary/peripheral arteries via cAMP/PKC pathways and K⁺ channel stimulation [6] [3].
Table 1: Adenosine Receptor Subtypes and Functional Roles
Subtype | Affinity | G-Protein Coupling | Primary Physiological Roles |
---|---|---|---|
A₁ | High (nM) | Gᵢ/G₀ | Neuroprotection, bradycardia, inhibition of lipolysis |
A₂ₐ | High (nM) | Gₛ/Gₒₗf | Vasodilation, anti-platelet aggregation, modulation of dopamine signaling |
A₂в | Low (µM) | Gₛ/Gq | Vasodilation, inflammation, cytokine release |
A₃ | Low (µM) | Gᵢ/G₀ | Cardioprotection during ischemia, mast cell degranulation |
CP-66713 (8-Chloro-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine) is a potent, brain-penetrant A₂ₐAR antagonist with a binding affinity (Kᵢ) of 22 nM at A₂ₐ receptors. Its selectivity ratio for A₂ₐ versus A₁ receptors is 12.9-fold (A₁ Kᵢ = 270 nM), distinguishing it from nonselective xanthine antagonists like theophylline [2] [8]. Key properties include:
Early adenosine antagonists were xanthine derivatives (e.g., theophylline, caffeine), limited by low potency (µM-mM Kᵢ), non-selectivity, and side effects (tachycardia, seizures) [1] [4]. The 1980s–1990s saw targeted development of non-xanthine antagonists to overcome these issues:
Table 2: Evolution of Adenosine Receptor Antagonists
Generation | Representative Compounds | A₂ₐ Kᵢ (nM) | Selectivity (A₂ₐ/A₁) | Limitations |
---|---|---|---|---|
Xanthines | Theophylline, Caffeine | >10,000 | <1 | Low potency, non-selective, adverse effects |
Early Non-Xanthines | CGS15943 | 15 | 100 | Limited CNS penetration |
Triazoloquinoxalines | CP-66713 | 22 | 12.9 | Improved CNS activity, >100-fold potency vs. xanthines |
Modern Agents | Preladenant | 1.1 | 1,250 | High selectivity but clinical trial failures |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7